molecular formula C12H11N3O2 B15344878 (5-Nitropyridin-2-yl)-p-tolyl-amine

(5-Nitropyridin-2-yl)-p-tolyl-amine

Cat. No.: B15344878
M. Wt: 229.23 g/mol
InChI Key: LTTQCKCQFPRMSB-UHFFFAOYSA-N
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Description

(5-Nitropyridin-2-yl)-p-tolyl-amine is an organic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a nitro group at the 5-position of the pyridine ring and a p-tolyl group attached to the amine nitrogen. It is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitropyridin-2-yl)-p-tolyl-amine typically involves the nitration of pyridine derivatives followed by amination. One common method involves the reaction of 2-chloro-5-nitropyridine with p-toluidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

(5-Nitropyridin-2-yl)-p-tolyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of (5-Aminopyridin-2-yl)-p-tolyl-amine.

    Substitution: Formation of various substituted pyridine derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

(5-Nitropyridin-2-yl)-p-tolyl-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Nitropyridin-2-yl)-p-tolyl-amine involves its interaction with molecular targets such as enzymes. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the breakdown of urea into ammonia and carbamate. This inhibition can lead to a decrease in the survival of certain pathogens that rely on urease activity for their metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Nitropyridin-2-yl)-p-tolyl-amine is unique due to the presence of both a nitro group and a p-tolyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-(4-methylphenyl)-5-nitropyridin-2-amine

InChI

InChI=1S/C12H11N3O2/c1-9-2-4-10(5-3-9)14-12-7-6-11(8-13-12)15(16)17/h2-8H,1H3,(H,13,14)

InChI Key

LTTQCKCQFPRMSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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